molecular formula C22H29N5O B2452088 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide CAS No. 1396866-13-9

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide

Cat. No. B2452088
CAS RN: 1396866-13-9
M. Wt: 379.508
InChI Key: CUBYLVAKUXETDC-UHFFFAOYSA-N
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Description

“N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is a complex organic compound. It likely contains a benzylpiperazine moiety and a pyrimidine ring, which are common structures in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through methods such as reductive amination . For instance, a series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzylpiperazine moiety and a pyrimidine ring . These structures are common in many biologically active compounds .

Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in nucleotide biosynthesis, making them targets for antitumor agents. For instance, some analogues demonstrate significant inhibitory potency against human DHFR and E. coli TS, indicating potential as antitumor agents (Gangjee et al., 2003).

Development as Histamine H4 Receptor Ligands

Several 2-aminopyrimidines, closely related to the chemical , have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown promise in treating inflammation and pain, supporting the potential of H4R antagonists in these areas. This indicates a possible application of similar compounds in developing treatments for inflammation and pain conditions (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibition

Compounds with a 2,4-disubstituted pyrimidine ring, like the one , have been explored for their ability to inhibit cholinesterase and amyloid-β (Aβ)-aggregation. This is particularly relevant for Alzheimer's disease, where these properties could address multiple pathological routes. Some compounds have shown significant inhibitory activity in both cholinesterase inhibition and Aβ-aggregation, indicating their potential in Alzheimer's disease treatment (Mohamed, Yeung, & Rao, 2011).

Antibacterial Activity

Research has also focused on the antibacterial properties of compounds similar to this compound. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains. Their structural characteristics and effective antibacterial properties suggest potential applications in developing new antibacterial agents (C. Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Potential

The synthesis of certain analogues has been directed towards creating potential antitumor agents. These compounds inhibit key enzymes involved in tumor cell proliferation, such as thymidylate synthase. Some have shown promising activity against tumor cell lines, indicating their potential in cancer therapy (Taylor, Kuhnt, Shih, Rinzel, Grindey, Barredo, Jannatipour, & Moran, 1992).

Mechanism of Action

properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(14-18-6-4-5-7-18)25-20-15-21(24-17-23-20)27-12-10-26(11-13-27)16-19-8-2-1-3-9-19/h1-3,8-9,15,17-18H,4-7,10-14,16H2,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBYLVAKUXETDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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